2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid hydrochloride
Description
Properties
IUPAC Name |
2-imidazo[1,2-a]pyridin-2-ylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-2-8(11(14)15)9-7-13-6-4-3-5-10(13)12-9;/h3-8H,2H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBOMOWZBYDZHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN2C=CC=CC2=N1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Methods:
- Condensation reactions: 2-aminopyridine reacts with α-haloketones or α-haloaldehydes to form the fused imidazo[1,2-a]pyridine ring system.
- Multicomponent reactions (MCRs): These involve simultaneous reaction of multiple components (e.g., 2-aminopyridine, aldehyde, and isocyanide) to rapidly assemble the heterocyclic core.
- Oxidative coupling and tandem reactions: Enable formation of complex substituted imidazo[1,2-a]pyridines in fewer steps.
- Continuous-flow synthesis: Offers enhanced control over reaction parameters, improved yields, and scalability.
These methods provide a versatile platform for further functionalization to yield derivatives such as 2-(imidazo[1,2-a]pyridin-2-yl)butanoic acid and its hydrochloride salt.
Specific Preparation of 2-(Imidazo[1,2-a]pyridin-2-yl)butanoic Acid Hydrochloride
Example Reaction Conditions
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Cyclization | 2-Aminopyridine + α-haloketone, reflux in ethanol or dioxane, base or acid catalyst | Imidazo[1,2-a]pyridine intermediate |
| Side-chain functionalization | Alkylation/acylation with butanoic acid derivatives, or ester hydrolysis | Introduction of butanoic acid group |
| Salt formation | Treatment with HCl in ethanol or ether | This compound |
Advanced Synthetic Techniques and Optimization
Continuous-Flow Synthesis
A modern approach involves continuous-flow reactors enabling telescoped multistep synthesis without isolation of intermediates. For example, starting from carboxylic acids, amidoximes, and coupling reagents (e.g., EDC/HOBt/DIPEA), the imidazo[1,2-a]pyridine derivatives can be synthesized efficiently at controlled temperatures (100–150 °C) and pressures (4 bar), followed by extraction and purification steps.
This method offers:
- Improved reaction control
- Higher purity and yields
- Scalability for industrial production
Catalytic and Palladium-Mediated Couplings
Palladium-catalyzed cross-coupling reactions have been reported for synthesizing substituted imidazo[1,2-a]pyridines, including derivatives with amino or ketone functionalities. These methods use Pd catalysts, bases like sodium carbonate, and solvents such as dioxane-water mixtures under inert atmosphere (argon), typically refluxed for several hours.
Research Findings and Yields
- Yields for imidazo[1,2-a]pyridine derivatives typically range from 60% to 85% depending on the reaction conditions and substituents.
- Continuous-flow methods have demonstrated yields above 80% with excellent purity.
- Palladium-catalyzed methods yield about 65.8% for complex substituted analogs under optimized conditions.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazo[1,2-a]pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
Pharmacological Activities
The imidazo[1,2-a]pyridine derivatives exhibit a broad spectrum of biological activities, including:
- Anticancer : Several studies have indicated that imidazo[1,2-a]pyridine compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer types .
- Antimicrobial : These compounds have shown effectiveness against a range of pathogens, including bacteria and fungi, making them potential candidates for new antimicrobial agents .
- Anticonvulsant : Certain derivatives have demonstrated anticonvulsant properties in animal models, suggesting their potential use in treating epilepsy .
- Anti-inflammatory : Imidazo[1,2-a]pyridine derivatives have been reported to possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .
Case Studies
Several case studies illustrate the applications and effectiveness of imidazo[1,2-a]pyridine derivatives:
- Cancer Treatment : A study demonstrated that specific analogs of imidazo[1,2-a]pyridine could effectively inhibit tumor growth in xenograft models. The mechanism involved modulation of signaling pathways crucial for cancer cell survival .
- Antimicrobial Efficacy : Research highlighted a series of imidazo[1,2-a]pyridine compounds that exhibited potent antimicrobial activity against resistant strains of bacteria. The structure-activity relationship (SAR) studies provided insights into the modifications necessary for enhanced efficacy .
- Anticonvulsant Activity : In preclinical trials, certain derivatives showed significant anticonvulsant effects in mouse models of epilepsy. The findings support further development towards clinical applications .
Mechanism of Action
The mechanism of action of 2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Observations:
Chain Length and Lipophilicity: The butanoic acid derivative has a longer carbon chain compared to acetic (C₉) and carboxylic acid (C₈) analogues, increasing its lipophilicity.
Functional Group Impact : The ketone in Imidazo[1,2-a]pyridin-2(3H)-one HCl (CAS 52687-85-1) reduces hydrogen-bonding capacity compared to carboxylic acid derivatives, altering solubility and target interactions .
Insights:
- The target compound likely follows a synthesis route analogous to , substituting bromo/chloro butanoic acid for iodoacetic acid. Longer carbon chains may necessitate extended reaction times or modified catalysts .
- Boronic acid derivatives (e.g., Imidazo[1,2-a]pyridine-6-boronic acid HCl, CAS MFCD30527619) are tailored for cross-coupling reactions, diverging from the carboxylic acid focus of the target compound .
Table 3: Application Profiles
| Compound Class | Applications | Example Compounds |
|---|---|---|
| Carboxylic Acid Derivatives | Drug intermediates, enzyme inhibitors, metal-chelating agents | CAS 19741-30-1, CAS 35726-84-2 |
| Boronic Acid Analogues | Suzuki-Miyaura coupling for drug discovery, materials science | MFCD30527619, MFCD20527081 |
| Ketone Derivatives | Antiviral agents, fluorescent probes | CAS 52687-85-1 |
Analysis:
- Carboxylic Acid Derivatives: The butanoic acid group in the target compound may improve pharmacokinetics (e.g., prolonged half-life) compared to shorter-chain analogues, as seen in prodrug designs .
- Comparison with Fluorinated Analogues: highlights imidazo[4,5-b]pyridines with trifluoromethyl groups (e.g., 2-(3-ethylsulfonyl-2-pyridyl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine), which exhibit enhanced metabolic stability due to fluorine’s electronegativity. The target compound’s butanoic acid moiety may instead prioritize target binding over metabolic resistance .
Stability and Physicochemical Properties
- Hydrochloride Salts: All discussed compounds are hydrochloride salts, ensuring stability and improved crystallinity. The butanoic acid derivative’s longer chain may reduce crystallinity compared to acetic acid analogues, impacting formulation .
- Solubility : Higher molecular weight (~240.6 g/mol) and lipophilicity suggest reduced aqueous solubility compared to CAS 19741-30-1 (212.63 g/mol) but better lipid membrane penetration .
Biological Activity
2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid hydrochloride is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its diverse biological activities , including potential applications in antimicrobial and anticancer therapies . This article reviews the current understanding of its biological activity, focusing on research findings, structure-activity relationships (SAR), and case studies.
- IUPAC Name: 2-imidazo[1,2-a]pyridin-2-ylbutanoic acid; hydrochloride
- Molecular Formula: C11H13ClN2O2
- CAS Number: 1332528-66-1
- Molecular Weight: 240.69 g/mol
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's ability to modulate these targets is linked to its structural features, which allow it to participate in various biochemical pathways.
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. For instance, a study reported an MIC (Minimum Inhibitory Concentration) value of 3.12 μg/mL against Staphylococcus aureus, indicating potent antibacterial activity .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has been shown to inhibit the proliferation of cancer cell lines such as A-431 and Jurkat cells with IC50 values lower than those of traditional chemotherapeutics like doxorubicin . The structure-activity relationship studies suggest that modifications on the imidazo[1,2-a]pyridine scaffold can enhance cytotoxicity .
Study 1: Structure-Activity Relationship Analysis
A comprehensive review analyzed several imidazo[1,2-a]pyridine derivatives, highlighting their pharmacological activities including antiulcer, anticonvulsant, and anticancer effects. The study emphasized the importance of specific structural modifications in enhancing biological activity .
Study 2: Antimicrobial Efficacy
In a comparative study on antimicrobial efficacy, derivatives of imidazo[1,2-a]pyridine were synthesized and tested against multiple pathogens. Results showed that certain substitutions on the pyridine ring significantly improved antibacterial activity against resistant strains .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Compound A | 3.12 | Antibacterial (S. aureus) |
| Compound B | 5.00 | Antifungal (C. albicans) |
| Compound C | <10 | Anticancer (A-431) |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid hydrochloride, and how can reaction conditions be optimized?
- The synthesis typically involves multi-step reactions starting with imidazo[1,2-a]pyridine derivatives. Key steps include cyclization to form the heterocyclic core, followed by alkylation or carboxylation to introduce the butanoic acid moiety. Optimization requires strict control of temperature (e.g., 60–80°C for cyclization) and solvent selection (polar aprotic solvents like DMF improve yield). Purification via liquid chromatography or recrystallization ensures >95% purity .
Q. Which spectroscopic and chromatographic techniques are most reliable for structural characterization of this compound?
- 1H/13C NMR : Confirms proton environments and carbon backbone, with imidazo[1,2-a]pyridine protons appearing as distinct aromatic signals (δ 7.5–9.0 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 212.63) .
- HPLC with UV detection : Monitors purity (>98%) using C18 columns and aqueous/organic mobile phases .
Advanced Research Questions
Q. How do electronic and steric effects of the imidazo[1,2-a]pyridine ring influence the compound’s reactivity in carboxylation or derivatization reactions?
- The electron-deficient pyridine moiety directs electrophilic substitution to the 3-position, while the imidazole nitrogen participates in hydrogen bonding, stabilizing intermediates. Steric hindrance at the 2-position necessitates bulky base catalysts (e.g., DBU) for efficient carboxylation . DFT studies reveal charge distribution at reactive sites, guiding regioselective modifications .
Q. What experimental and computational approaches resolve contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives?
- Inconsistent IC50 values : Re-evaluate assays under standardized conditions (e.g., ATP concentration in kinase assays). Cross-validate using orthogonal methods like SPR or microscale thermophoresis .
- DFT-based docking simulations : Predict binding affinities to targets (e.g., kinases) and correlate with experimental data to identify false positives from aggregation artifacts .
Q. How can regioselective functionalization of the butanoic acid chain be achieved for structure-activity relationship (SAR) studies?
- Stepwise protection/deprotection : Use tert-butyl esters to protect the carboxylic acid during imidazo[1,2-a]pyridine modifications .
- Enzymatic catalysis : Lipases (e.g., Candida antarctica) enable enantioselective esterification of the butanoic acid chain, yielding chiral derivatives for SAR .
Methodological Challenges and Solutions
Q. What strategies mitigate degradation of this compound during long-term storage?
- Storage conditions : Keep at −20°C in amber vials under inert gas (argon) to prevent hydrolysis of the hydrochloride salt. Lyophilization increases stability for >12 months .
- Stabilizers : Add 1% (w/v) trehalose to aqueous solutions to reduce oxidation .
Q. How can reaction yields be improved for large-scale synthesis without compromising purity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
